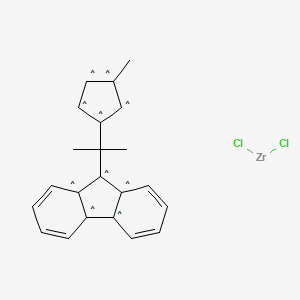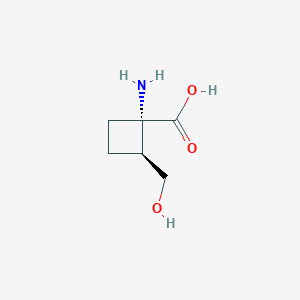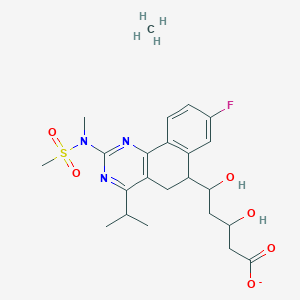
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound that serves as a catalyst in various chemical reactions. It is known for its role in polymerization processes, particularly in the copolymerization of ethylene and norbornene . The compound has a molecular formula of C22H22Cl2Zr and a molecular weight of 448.54 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of cyclopentadienyl and fluorenyl ligands with zirconium tetrachloride. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The reaction is usually carried out in an inert atmosphere to prevent contamination and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkylating agents, and other organometallic compounds. The reactions are typically carried out under inert conditions, often in the presence of solvents like toluene or hexane .
Major Products
The major products formed from reactions involving this compound are polymers and copolymers, which have applications in various industries .
Aplicaciones Científicas De Investigación
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has several scientific research applications:
Mecanismo De Acción
The mechanism by which Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with olefinic substrates. This coordination activates the olefins, facilitating their polymerization or copolymerization. The molecular targets include the double bonds of olefins, and the pathways involved are primarily those related to catalytic polymerization .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium(IV)dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Its ability to catalyze the copolymerization of ethylene and norbornene sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C22H20Cl2Zr |
|---|---|
Peso molecular |
446.5 g/mol |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
SMILES canónico |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)




![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)



![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)


![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)
